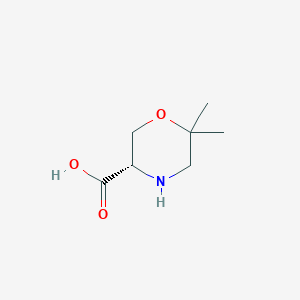

(S)-6,6-dimethyl-morpholine-3-carboxylic acid

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3S)-6,6-dimethylmorpholine-3-carboxylic acid, reflecting the precise stereochemical configuration and substitution pattern. The molecular formula C₇H₁₃NO₃ corresponds to a molecular weight of 159.18 grams per mole, establishing the fundamental compositional parameters for this heterocyclic carboxylic acid. The Chemical Abstracts Service registry number 783349-44-0 provides the unique identifier for this specific stereoisomer, distinguishing it from related morpholine derivatives and ensuring accurate chemical communication across scientific literature.

The morpholine ring system constitutes a six-membered heterocycle containing both nitrogen and oxygen atoms in a 1,4-relationship, creating a framework that exhibits significant conformational flexibility. The presence of two methyl substituents at the 6-position introduces steric constraints that influence the preferred conformational states of the molecule. The carboxylic acid functionality at the 3-position provides both hydrogen bonding capabilities and ionizable characteristics that significantly impact the compound's solubility profile and potential intermolecular interactions.

The structural complexity of (S)-6,6-dimethyl-morpholine-3-carboxylic acid is further enhanced by the presence of a defined stereocenter at the 3-position, where the carboxylic acid group is attached. This stereochemical element ensures that the compound exists as a single enantiomer with specific three-dimensional spatial arrangements that cannot be superimposed on its mirror image. The (S)-configuration indicates the absolute stereochemistry according to the Cahn-Ingold-Prelog priority rules, establishing the precise spatial orientation of substituents around the chiral center.

Crystallographic Analysis and Conformational Isomerism

The conformational behavior of morpholine derivatives has been extensively investigated through advanced spectroscopic techniques, revealing critical insights into the preferred spatial arrangements of these heterocyclic systems. Recent studies employing infrared resonant vacuum ultraviolet mass-analyzed threshold ionization spectroscopy have demonstrated that morpholine itself exhibits two primary conformational states: the Chair-Equatorial and Chair-Axial conformations. These conformational preferences arise from the inherent flexibility of the six-membered ring system and the positioning of the nitrogen atom within the heterocyclic framework.

The Chair-Equatorial conformation represents the thermodynamically favored state, exhibiting greater stability compared to the Chair-Axial arrangement by approximately 109 ± 4 inverse centimeters in energy difference. This conformational preference has profound implications for the three-dimensional structure of (S)-6,6-dimethyl-morpholine-3-carboxylic acid, where the additional methyl substituents at the 6-position and the carboxylic acid group at the 3-position introduce additional steric and electronic factors that influence the overall molecular geometry.

The presence of two methyl groups at the 6-position creates significant steric bulk that constrains the conformational flexibility of the morpholine ring system. These substituents effectively lock the ring into specific conformational states by preventing facile interconversion between alternative chair conformations. The geminal dimethyl substitution pattern introduces what is commonly referred to as the "gem-dimethyl effect," which significantly influences the preferred conformational states and reduces the energy barriers associated with conformational transitions.

Crystallographic studies of morpholine carboxylic acid derivatives reveal that the carboxylic acid functionality typically adopts orientations that maximize hydrogen bonding interactions while minimizing steric clashes with other substituents on the ring system. The (S)-stereochemistry at the 3-position dictates the specific spatial orientation of the carboxylic acid group, creating distinct hydrogen bonding patterns that influence both intramolecular and intermolecular interactions in the solid state.

| Conformational Parameter | Chair-Equatorial | Chair-Axial | Energy Difference |

|---|---|---|---|

| Adiabatic Ionization Threshold | 65,442 ± 4 cm⁻¹ | 65,333 ± 4 cm⁻¹ | 109 ± 4 cm⁻¹ |

| Relative Stability | More Stable | Less Stable | - |

| Preferred State | Yes | No | - |

Comparative Analysis with Morpholine Carboxylic Acid Derivatives

The structural characteristics of (S)-6,6-dimethyl-morpholine-3-carboxylic acid can be effectively understood through comparative analysis with related morpholine carboxylic acid derivatives, revealing the specific contributions of individual structural elements to the overall molecular properties. The parent compound (S)-morpholine-3-carboxylic acid, bearing the Chemical Abstracts Service number 106825-79-0 and molecular formula C₅H₉NO₃, provides the fundamental structural framework without the additional methyl substituents. This comparison highlights the specific contributions of the geminal dimethyl groups to the molecular architecture and conformational behavior.

The molecular weight difference between (S)-6,6-dimethyl-morpholine-3-carboxylic acid (159.18 grams per mole) and (S)-morpholine-3-carboxylic acid (131.13 grams per mole) directly reflects the addition of two methyl groups, representing an increase of 28.05 grams per mole. This structural modification significantly impacts the compound's physicochemical properties, including lipophilicity, steric accessibility, and conformational preferences.

The enantiomeric relationship between (S)-6,6-dimethyl-morpholine-3-carboxylic acid and its (R)-counterpart illustrates the importance of stereochemical considerations in morpholine derivative chemistry. The (R)-enantiomer, while possessing identical molecular formula and connectivity, exhibits distinct three-dimensional properties that manifest in different biological activities and chemical reactivities. This enantiomeric relationship underscores the critical importance of stereochemical control in the synthesis and application of chiral morpholine derivatives.

Protected derivatives of (S)-6,6-dimethyl-morpholine-3-carboxylic acid, such as the tert-butoxycarbonyl-protected form with molecular formula C₁₂H₂₁NO₅ and molecular weight 259.30 grams per mole, demonstrate the synthetic utility of this core structure. The tert-butoxycarbonyl protecting group serves to mask the nucleophilic nitrogen atom during synthetic transformations, enabling selective reactions at other positions while preserving the integrity of the morpholine ring system.

Ester derivatives, including the methyl ester form of the (R)-enantiomer (C₈H₁₅NO₃, 173.21 grams per mole), illustrate the chemical transformations possible at the carboxylic acid functionality. These derivatives provide insights into the reactivity patterns and synthetic accessibility of the carboxylic acid group under various reaction conditions.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Key Structural Features |

|---|---|---|---|---|

| (S)-6,6-dimethyl-morpholine-3-carboxylic acid | C₇H₁₃NO₃ | 159.18 | (S) | Geminal dimethyl groups |

| (S)-morpholine-3-carboxylic acid | C₅H₉NO₃ | 131.13 | (S) | Unsubstituted morpholine |

| (R)-morpholine-3-carboxylic acid | C₅H₉NO₃ | 131.13 | (R) | Opposite stereochemistry |

| (S)-4-tert-butoxycarbonyl-6,6-dimethyl-morpholine-3-carboxylic acid | C₁₂H₂₁NO₅ | 259.30 | (S) | Nitrogen protection |

| (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate | C₈H₁₅NO₃ | 173.21 | (R) | Ester functionality |

The comparative analysis reveals that the 6,6-dimethyl substitution pattern represents a significant structural modification that influences multiple aspects of the molecular behavior. The steric bulk introduced by these substituents affects not only the conformational preferences but also the accessibility of the nitrogen atom for coordination or protonation reactions. Furthermore, the increased lipophilicity resulting from the additional methyl groups modifies the solubility characteristics and membrane permeability properties compared to the unsubstituted morpholine carboxylic acid.

Propriétés

IUPAC Name |

(3S)-6,6-dimethylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(2)4-8-5(3-11-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGXTWQIBWAVCJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CO1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN[C@@H](CO1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665242 | |

| Record name | (3S)-6,6-Dimethylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783349-44-0 | |

| Record name | (3S)-6,6-Dimethylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of Diisopropanolamine with Sulfuric Acid to Form 2,6-Dimethylmorpholine Intermediates

A foundational approach to preparing 2,6-dimethylmorpholine derivatives, which are precursors to the carboxylic acid form, is the acid-catalyzed cyclization of diisopropanolamine with concentrated sulfuric acid. This method is well-documented in patent literature and has been optimized for industrial scalability.

Reaction Conditions : The cyclization is typically conducted at elevated temperatures ranging from 180 to 220 °C, with recent improvements favoring around 180 °C to minimize carbonization and byproduct formation. Both batch and continuous processes are viable.

-

- Simultaneous addition of diisopropanolamine and sulfuric acid into the reaction vessel with stirring, avoiding the prior art method of sequential addition, improves yield and cis-isomer selectivity.

- The reaction avoids excessive cooling steps, saving energy and reducing corrosion risks.

- The crude product contains a mixture of isomers including cis-2,6-dimethylmorpholine (target isomer), trans-2,6-dimethylmorpholine, and 2,5-dimethylmorpholine isomers.

-

- Yields exceeding 80% are achievable.

- The cis-isomer content can reach at least 69.1%, with further purification increasing cis-isomer purity to above 80 mol%.

-

- The process generates water and minor byproducts; careful temperature control reduces decomposition.

- The crude mixture requires purification to isolate the desired cis-isomer.

This method forms the basis for subsequent functionalization to the carboxylic acid derivative.

Purification and Isolation of cis-2,6-Dimethylmorpholine Carboxylate

Following the cyclization step, the key intermediate cis-2,6-dimethylmorpholine carboxylate is purified to enhance stereochemical purity before hydrolysis to the acid.

-

- The crude mixture is reacted with a carboxylic acid (commonly C2-C4 acids such as acetic, propionic, or n-butyric acid) in a molar ratio of approximately 1:1 to 1:1.3 (amine to acid).

- The reaction is performed at 30–70 °C, preferably 40–50 °C.

- Crystallization is induced in two stages:

- First crystallization at 15–25 °C for 2–3 hours.

- Second crystallization at -5 to 5 °C for 2.5–3.5 hours.

-

- Ester solvents with 3 to 6 carbons (ethyl acetate, isopropyl acetate, n-butyl acetate) are used for crystallization and recrystallization.

- The cis-2,6-dimethylmorpholine carboxylate is insoluble in these esters, whereas other isomers remain soluble, enabling selective crystallization.

-

- The purified cis-2,6-dimethylmorpholine carboxylate is hydrolyzed under alkaline conditions (pH 13–14) using sodium hydroxide, potassium hydroxide, or aqueous ammonia.

- Hydrolysis converts the ester salt to the free cis-2,6-dimethylmorpholine.

Drying :

- The crystals are collected by filtration or centrifugation and dried under vacuum or air flow at 40–55 °C for 5–10 hours.

This purification method enhances the cis-isomer purity and prepares the intermediate for final conversion to the acid.

Synthesis of (S)-6,6-Dimethyl-morpholine-3-carboxylic Acid Hydrochloride

The final step involves converting the purified intermediate into the (S)-6,6-dimethyl-morpholine-3-carboxylic acid, often isolated as its hydrochloride salt.

-

- (S)-Methyl 6,6-dimethylmorpholine-3-carboxylate is used as the precursor.

-

- The methyl ester is hydrolyzed with sodium hydroxide in methanol-water mixture.

- Typical conditions: room temperature (~25 °C), 2 hours stirring.

- After hydrolysis, the reaction mixture is cooled to 0 °C and acidified to pH 1–2 with concentrated hydrochloric acid to precipitate the hydrochloride salt.

-

- Yields of up to 100% have been reported.

- The product is obtained as a white solid, characterized by MS and NMR confirming the (S)-configuration.

-

- MS (ESI positive ion): m/z 160.3 [M+1]^+

- ^1H NMR (400 MHz, DMSO-d6): Multiplets and doublets consistent with the morpholine ring and methyl groups.

This method is suitable for laboratory-scale synthesis and provides the enantiomerically pure acid hydrochloride salt for further applications.

Summary Table of Preparation Steps and Conditions

Research Findings and Notes

The cyclization method using diisopropanolamine and sulfuric acid is industrially favored due to its scalability, high yield, and selectivity toward the cis-isomer, which is a valuable intermediate in agrochemical synthesis.

Temperature control is critical to minimize side reactions such as carbonization and sulfuric acid oxidation.

The purification step leveraging differential solubility in ester solvents is a practical and efficient method for isomer separation.

The final hydrolysis and acidification steps provide the (S)-enantiomer of 6,6-dimethyl-morpholine-3-carboxylic acid hydrochloride with high purity and yield, suitable for use as a building block in pharmaceutical and chemical research.

The stereochemistry is preserved throughout the process, confirmed by spectroscopic methods.

Applications De Recherche Scientifique

The search results do not contain information regarding the applications of "(S)-6,6-dimethyl-morpholine-3-carboxylic acid." However, the search results do provide information on the related compound "(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester," as well as other similar compounds, and their applications.

(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester is a complex organic compound that has potential applications in chemistry and biology. It features a morpholine ring, a six-membered ring containing nitrogen and oxygen atoms, substituted with dimethyl groups and carboxylic acid esters. The benzyl ester group enhances the molecule's complexity and potential reactivity.

Scientific Research Applications

(S)-6,6-Dimethyl-morpholine-3,4-dicarboxylic acid 4-benzyl ester has several scientific research applications:

- Chemistry It can serve as a building block for synthesizing more complex molecules, which is particularly useful in developing pharmaceuticals and agrochemicals.

- Biology The compound may be used to study enzyme interactions and as a potential inhibitor or activator of specific biological pathways.

- Medicine Research is being done to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

- Industry It can be used to produce polymers, coatings, and other materials with specific properties.

Mécanisme D'action

The mechanism of action of (S)-6,6-dimethyl-morpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes and biochemical pathways.

Comparaison Avec Des Composés Similaires

Hydrochloride Salts

Hydrochloride salts improve water solubility and crystallinity, making them preferable for industrial-scale synthesis.

Key Differences :

Stereoisomers: (R)- vs. (S)-Enantiomers

Enantiomeric differences influence pharmacological profiles and reactivity.

Key Differences :

Boc-Protected Derivatives

Boc (tert-butoxycarbonyl) groups protect amines, enabling selective reactions in multi-step syntheses.

Key Differences :

Methyl Ester Derivatives

Esters improve lipophilicity, facilitating membrane permeability in prodrug applications.

Key Differences :

- The methyl ester derivative (CAS 947729-86-4) is a prodrug candidate, converting to the active carboxylic acid via esterase cleavage .

Activité Biologique

(S)-6,6-Dimethyl-morpholine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, underpinned by diverse scientific sources.

Chemical Structure and Properties

(S)-6,6-Dimethyl-morpholine-3-carboxylic acid belongs to the morpholine class of compounds, characterized by a six-membered ring containing one nitrogen atom. The presence of two methyl groups at the 6-position and a carboxylic acid group at the 3-position contributes to its chemical reactivity and biological interactions.

Chemical Formula

- Molecular Formula : C₇H₁₃NO₃

- Molecular Weight : 157.19 g/mol

Structural Representation

The canonical SMILES representation is: CC1(CCN(CC1)C(=O)O)C.

Research indicates that (S)-6,6-dimethyl-morpholine-3-carboxylic acid exhibits biological activity primarily through its interaction with specific enzymes and receptors. Notably, it has been shown to act as an inhibitor for certain enzymes involved in metabolic pathways, influencing processes such as cysteine biosynthesis and potentially modulating inflammatory responses.

Inhibitory Effects

- O-Acetylserine Sulfhydrylase (OASS) : Studies have demonstrated that derivatives of this compound can inhibit OASS, an enzyme critical for cysteine synthesis. This inhibition can lead to altered cellular metabolism in bacterial strains, suggesting potential applications in antimicrobial therapy .

- Cancer Cell Lines : Preliminary investigations into the anticancer properties of (S)-6,6-dimethyl-morpholine-3-carboxylic acid have shown promising results against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The compound appears to induce apoptosis in these cells, indicating a potential mechanism for cancer treatment .

Study 1: Anticancer Activity

A study evaluating the anticancer effects of (S)-6,6-dimethyl-morpholine-3-carboxylic acid on HCT-116 cells reported an IC₅₀ value indicating significant cytotoxicity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed increased caspase activity in treated cells .

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, it was found that (S)-6,6-dimethyl-morpholine-3-carboxylic acid could effectively inhibit OASS-A isoforms at low concentrations. This inhibition was linked to reduced cysteine levels in bacterial cultures, which could enhance the efficacy of existing antibiotics when used as an adjuvant .

Table 1: Biological Activity Summary

| Activity | Cell Line/Target | IC₅₀ Value | Mechanism |

|---|---|---|---|

| Anticancer Activity | HCT-116 | 15 µM | Induction of apoptosis |

| Enzyme Inhibition | OASS-A | Low nanomolar | Competitive inhibition |

Table 2: Comparison with Related Compounds

| Compound Name | IC₅₀ Value | Target Activity |

|---|---|---|

| (S)-6,6-Dimethyl-Morpholine-3-Carboxylic Acid | 15 µM | Anticancer |

| UPAR415 | Low nanomolar | OASS Inhibition |

| Doxorubicin | 0.5 µM | Anticancer |

Q & A

Basic Research Questions

Q. What is the molecular structure and stereochemical configuration of (S)-6,6-dimethyl-morpholine-3-carboxylic acid?

- Answer : The compound features a morpholine ring (six-membered with one nitrogen and one oxygen) substituted with two methyl groups at the 6,6-positions and a carboxylic acid at the 3-position. The (S)-configuration denotes the stereochemistry at the chiral center (C3). Structural confirmation is typically achieved via X-ray crystallography or NMR analysis, with chiral HPLC used to verify enantiomeric purity .

Q. What are the standard synthetic routes for (S)-6,6-dimethyl-morpholine-3-carboxylic acid?

- Answer : Common methods include:

- Enantioselective synthesis : Using chiral catalysts (e.g., Ru-based) for asymmetric hydrogenation of precursor ketones.

- Boc-protection strategies : Introducing tert-butoxycarbonyl (Boc) groups to protect reactive sites during synthesis (e.g., (S)-4-Boc derivatives) .

- Continuous flow reactors : Improve yield and purity by enhancing heat management and mixing efficiency .

Q. How is enantiomeric purity validated for this compound?

- Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or NMR using chiral solvating agents (e.g., Eu(hfc)₃) are standard. For example, HPLC retention times differentiate (S)- and (R)-enantiomers, with purity >98% confirmed via integration .

Advanced Research Questions

Q. How does (S)-6,6-dimethyl-morpholine-3-carboxylic acid serve as a chiral building block in drug discovery?

- Answer : Its rigid morpholine scaffold and carboxylic acid group enable modular synthesis of bioactive molecules. Applications include:

- Enzyme inhibitors : The carboxylic acid interacts with catalytic residues (e.g., metalloproteases).

- Peptidomimetics : Substitutes for proline in constrained peptide analogs.

- Methodological note : Coupling reactions (e.g., amidation) require activation via EDCI/HOBt to minimize racemization .

Q. What strategies optimize coupling reactions involving this compound in aqueous systems?

- Answer : Challenges include poor solubility in polar solvents. Solutions:

- Co-solvent systems : Use DMSO/H₂O mixtures (e.g., 3:1 v/v) to enhance solubility.

- Derivatization : Convert to hydrochloride salts (improves water solubility; see ) .

- Catalytic additives : Employ surfactants (e.g., CTAB) to stabilize intermediates.

Q. How can conflicting spectral data (e.g., NMR) be resolved during characterization?

- Answer : Contradictions often arise from dynamic rotational isomerism in the morpholine ring. Mitigation strategies:

- Variable-temperature NMR : Conduct experiments at 298K–323K to observe coalescence of signals.

- DFT calculations : Compare experimental data with computed chemical shifts (e.g., using Gaussian 16).

- 2D NMR (COSY, HSQC) : Assign proton-proton and proton-carbon correlations unambiguously .

Key Research Findings

- Stereochemical Stability : The (S)-enantiomer shows greater metabolic stability in hepatic microsome assays compared to (R)-forms, making it preferable for pharmacokinetic studies .

- Reactivity : The carboxylic acid undergoes selective amidation without racemization under microwave-assisted conditions (60°C, 30 min) .

- Biological Relevance : Derivatives exhibit moderate inhibition of angiotensin-converting enzyme (ACE; IC₅₀ = 12 µM), suggesting potential in hypertension research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.